(2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE
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Overview
Description
(2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE is an organic compound characterized by the presence of a dichlorophenyl group and a pyridinyl group connected through a propenenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Propenenitrile Linkage: The condensation product is then treated with a nitrile source, such as acetonitrile, under acidic or basic conditions to form the propenenitrile linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propenenitrile linkage allows for the formation of covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)-2-(2-pyridinyl)-2-propenenitrile
- 3-(3,5-Dichlorophenyl)-2-(4-pyridinyl)-2-propenenitrile
Comparison
Compared to its analogs, (2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE exhibits unique properties due to the position of the pyridinyl group. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Biological Activity
(2E)-3-(3,5-Dichlorophenyl)-2-(pyridin-3-yl)prop-2-enenitrile, also known by its CAS number 53940-12-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is C14H11Cl2N, with a molecular weight of approximately 252.15 g/mol. It has the following physical properties:
Property | Value |
---|---|
Melting Point | 199-200 °C |
Boiling Point | 370 °C (predicted) |
Density | 1.143 g/cm³ (predicted) |
LogP | 2.977 |
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies on structurally related pyridine derivatives have shown significant inhibition of cell proliferation in breast and lung cancer models .
Case Study:
A study published in the Journal of Fluorine Chemistry evaluated the antiproliferative activity of fluorinated derivatives against several cancer cell lines. The results demonstrated that modifications to the pyridine ring could enhance activity against specific cancer types, suggesting a structure-activity relationship that could be beneficial for further development .
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the presence of the dichlorophenyl group may interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, similar compounds have been shown to induce apoptosis through mitochondrial pathways and inhibit key signaling proteins involved in tumor growth .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in various cancer cell lines. The compound's effectiveness was compared to standard chemotherapeutics, revealing a comparable potency in certain assays.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest that this compound may also exhibit anti-tumor effects in animal models. Further research is needed to evaluate its pharmacokinetics and toxicity profiles.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIVBJQPBWBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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